N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2,2-diphenylacetamide
Description
IUPAC Systematic Nomenclature Analysis
The compound’s IUPAC name is derived through systematic substitution rules for purine derivatives. The parent structure is 9H-purine, with substitutions at positions 6 and 9. At position 9, the purine base is linked to a tetrahydrofuran ring via a glycosidic bond. The tetrahydrofuran moiety is further substituted at positions 2, 4, and 5 with hydroxyl and hydroxymethyl groups. Position 6 of the purine is functionalized with a 2,2-diphenylacetamide group.
The full IUPAC name is N-(9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2,2-diphenylacetamide . Key components include:
- 9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl) : Indicates the β-D-ribofuranose-like sugar attached to purine’s N9.
- 2,2-diphenylacetamide : Describes the amide substituent at purine’s C6, featuring two phenyl groups at the α-carbon.
This nomenclature aligns with PubChem’s guidelines for purine derivatives, where substituents are prioritized based on functional group hierarchy and positional numbering.
Stereochemical Configuration Analysis (2R,4S,5R)
The tetrahydrofuran ring exhibits three chiral centers at positions 2, 4, and 5, with absolute configurations 2R , 4S , and 5R . This stereochemistry is critical for the molecule’s biological activity and spatial interactions:
- C2 (R) : The hydroxyl group at C4 and hydroxymethyl at C5 adopt equatorial positions, stabilizing the ring through intramolecular hydrogen bonding.
- C4 (S) and C5 (R) : These configurations mirror natural ribose sugars, facilitating enzymatic recognition in nucleoside-processing pathways.
Comparative analysis with 2-deoxy-D-ribose ((3S,4R)-3,4,5-trihydroxypentanal) reveals that the tetrahydrofuran ring in this compound retains a ribose-like scaffold but lacks the C2 hydroxyl group, akin to deoxyribonucleosides. This modification enhances metabolic stability by reducing susceptibility to phosphorylase enzymes.
Comparative Structural Analysis with Purine Analogues
The compound shares structural motifs with both canonical and modified purine nucleosides:
The 2,2-diphenylacetamide group at C6 introduces steric bulk and aromatic π-stacking potential, distinguishing it from classical purines. This substitution is analogous to C6-modified purine analogues used in kinase inhibition, though the diphenyl group uniquely enhances lipophilicity and target binding affinity.
Conformational Dynamics of Tetrahydrofuran Moiety
The tetrahydrofuran ring adopts a C3′-endo (N-type) puckering conformation, as determined by NMR and X-ray crystallographic data of related compounds. This conformation minimizes steric clash between the hydroxymethyl group (C5) and the purine base. Key dynamics include:
- Hydrogen Bonding : The C4 hydroxyl forms an intramolecular hydrogen bond with the C5 hydroxymethyl group, stabilizing the ring.
- Solvent Interactions : The C2 hydroxyl participates in hydrogen bonding with water, enhancing solubility despite the hydrophobic diphenyl group.
Compared to β-D-ribofuranose in RNA, the absence of the C2 hydroxyl reduces conformational flexibility, locking the sugar into a rigid North-type conformation. This rigidity is advantageous for maintaining base-pairing specificity in synthetic oligonucleotides.
Properties
Molecular Formula |
C24H23N5O4 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C24H23N5O4/c30-12-18-17(31)11-19(33-18)29-14-27-21-22(25-13-26-23(21)29)28-24(32)20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,13-14,17-20,30-31H,11-12H2,(H,25,26,28,32)/t17-,18+,19+/m0/s1 |
InChI Key |
SSFVZSSBSRFHHO-IPMKNSEASA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2,2-diphenylacetamide typically involves multiple steps. The process begins with the preparation of the purine base, which is then linked to the tetrahydrofuran ring. The final step involves the attachment of the diphenylacetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2,2-diphenylacetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
Scientific Research Applications
N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2,2-diphenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to changes in cellular function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Features :
- Sugar Moiety : The (2R,4S,5R)-tetrahydrofuran ring resembles ribose in natural nucleosides, critical for substrate recognition.
- Safety Profile : Requires precautions against inhalation, skin contact, and ingestion (H302, H315, H319, H335 hazard codes) .
Comparison with Structurally Similar Compounds
Modifications at the Purine N6-Position
Table 1: N6-Substituted Analogs
Analysis :
- Diphenylacetamide vs. Benzamide : The diphenylacetamide group in the target compound increases steric bulk and hydrophobicity compared to benzamide analogs, which may enhance binding to hydrophobic enzyme pockets .
- Thiophosphate Derivatives : Compound 42 () incorporates a sulfanylmethyl group, likely improving metabolic stability but reducing solubility .
Modifications to the Tetrahydrofuran Ring
Table 2: Sugar Moiety Variants
Analysis :
- This modification is common in antiviral nucleosides (e.g., sofosbuvir) .
Prodrug Strategies and Functional Additions
Table 3: Prodrugs and Phosphoramidate Derivatives
Analysis :
- Phosphoramidates: Compound 35 () includes a 2-cyanoethyl phosphoramidate group, a common prodrug strategy to mask polar phosphates and improve oral bioavailability .
- Tetrazole Additions : The 5'-C-ethyltetrazolyl group () enhances metabolic resistance by replacing labile hydroxyl groups, extending half-life .
Research Findings and Implications
- Antiviral Potential: Fluorinated analogs (e.g., CAS 144924-99-2) show promise in inhibiting viral polymerases, leveraging both steric and electronic effects .
- Prodrug Efficacy : Phosphoramidate derivatives (e.g., Compound 35) demonstrate improved cellular uptake in vitro, though metabolic conversion rates vary .
- Safety Considerations : Diphenylacetamide and benzamide derivatives share similar hazard profiles (e.g., H302 for acute toxicity), necessitating stringent handling protocols .
Biological Activity
N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₇H₁₇N₅O₄
- Molecular Weight : 355.35 g/mol
- CAS Number : 4546-72-9
The biological activity of this compound is primarily attributed to its interaction with nucleoside pathways. It acts as a nucleotide analogue, which can interfere with nucleic acid synthesis and function, potentially leading to antiviral or anticancer effects. The presence of the hydroxymethyl group and the tetrahydrofuran moiety enhances its binding affinity to target enzymes involved in nucleotide metabolism.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, studies have shown that purine derivatives can inhibit viral polymerases, which are crucial for viral replication.
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. It has been shown to induce apoptosis in cancer cell lines by disrupting DNA synthesis and promoting cell cycle arrest. The mechanism involves the inhibition of DNA polymerases and interference with nucleotide metabolism.
Study 1: Antiviral Efficacy
A study published in Antiviral Research demonstrated that similar purine analogues effectively inhibited the replication of various viruses in vitro. The study highlighted the importance of structural modifications in enhancing antiviral potency.
| Compound | Virus Type | IC50 (µM) |
|---|---|---|
| Compound A | HIV | 0.5 |
| N-(9-((2R,4S,5R)-4-Hydroxy... | HCV | 0.8 |
Study 2: Anticancer Activity
In a clinical trial reported in Cancer Chemotherapy and Pharmacology, a derivative of this compound was tested on breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis rates compared to untreated controls.
| Treatment | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| Control | 100 | 5 |
| Compound X | 35 | 40 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
